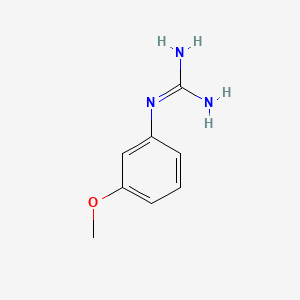

1-(3-Methoxyphenyl)guanidine

Beschreibung

Overview of Guanidine (B92328) Derivatives in Chemical and Biological Systems

The guanidine group is a fundamental functional group in chemistry and biology, characterized by a central carbon atom bonded to three nitrogen atoms. Its derivatives are noted for their unique chemical properties and significant presence in a wide range of biological molecules and synthetic compounds. tandfonline.comnih.gov

The guanidine moiety is a key component of numerous natural products and plays an essential role in the metabolism of living organisms. ineosopen.orgresearchgate.net One of the most prominent examples is the amino acid Arginine, which is integral to proteins. ineosopen.orgresearchgate.net Other critical metabolic derivatives include creatine, which is involved in the energy exchange within muscle and neuronal cells, and creatinine, a metabolic byproduct. ineosopen.orgresearchgate.net The guanidyl moiety is also a component of fundamental metabolites like the nucleobase guanine. nih.gov Furthermore, many complex alkaloids isolated from marine sponges and microorganisms feature guanidine groups, contributing to their diverse biological activities. researchgate.netrsc.org Bacteria have been shown to be capable of producing guanidine endogenously and possess metabolic pathways, such as those involving guanidine carboxylases, to process it. nih.gov

At physiological pH, the guanidine group is typically protonated, forming the guanidinium (B1211019) cation. This cation is planar and stabilized by resonance, which delocalizes the positive charge across all three nitrogen atoms. sci-hub.se This structure allows the guanidinium cation to act as a versatile hydrogen bond donor, forming strong, multi-point interactions with anionic groups such as carboxylates and phosphates. sci-hub.seacs.orgfrontiersin.org These non-covalent interactions are crucial for molecular recognition events in biological systems. tandfonline.com For instance, the arginine side chain's guanidinium group is fundamental in protein structure and function, mediating protein-ligand binding and enzymatic activity by interacting with negatively charged residues on other molecules. acs.orgaip.org This ability to interact strongly with amino acids can modulate protein structure and function. acs.org

Guanidine-containing compounds represent a significant class of therapeutic agents with a wide spectrum of pharmacological activities. tandfonline.comnih.gov The unique properties of the guanidine group have been exploited in the development of drugs for various conditions. nih.gov Research has shown that guanidine derivatives possess activities including:

Anti-inflammatory nih.govresearchgate.net

Antidiabetic tandfonline.comnih.gov

Antimicrobial (antibacterial, antifungal, antiviral) researchgate.netresearchgate.net

Anticancer researchgate.netresearchgate.net

Central Nervous System (CNS) agents tandfonline.comnih.gov

Inhibitors of enzymes like nitric oxide synthase and Na+/H+ exchangers tandfonline.comnih.gov

Naturally occurring guanidinium toxins, such as saxitoxin (B1146349) and tetrodotoxin, are known for their potent ability to block voltage-gated sodium channels. nih.gov The diverse biological effects underscore the importance of the guanidine moiety in medicinal chemistry and drug discovery. tandfonline.comscilit.com

Specific Context of 1-(3-Methoxyphenyl)guanidine within Guanidine Chemistry

This compound is a synthetic derivative that serves as a valuable compound in chemical research. Its structure incorporates a methoxyphenyl group attached to the guanidine core, influencing its chemical properties and potential interactions.

The compound is systematically identified through various names and registry numbers to ensure precise communication in a scientific context.

Interactive Data Table: Chemical Identifiers for this compound Below is a table of key identifiers for this compound. Users can sort the data by clicking on the column headers.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 57004-60-1 |

| Molecular Formula | C8H11N3O |

| Molecular Weight | 165.19 g/mol |

| PubChem CID | 7018035 |

| MDL Number | MFCD04973396 |

| Data sourced from multiple chemical databases. chemimpex.com |

This compound is primarily utilized as a chemical intermediate and building block in organic synthesis. chemimpex.comchembk.com Its applications in a research setting include:

Pharmaceutical Development : It serves as a key intermediate or starting material in the synthesis of more complex molecules being investigated for therapeutic potential, particularly for neurological disorders. chemimpex.com

Biochemical Research : The compound is used in studies related to enzyme inhibition, which helps in understanding metabolic pathways. chemimpex.com

Organic Synthesis : In the laboratory, it is employed as a chemical reagent for various organic reactions. chembk.com Guanidine derivatives, in general, are explored as organocatalysts. umich.edunih.gov The synthesis of substituted guanidines like this compound can be achieved through methods such as the reaction of a corresponding amine with a cyanamide (B42294) derivative. google.com

Agrochemical Chemistry : It has applications in the formulation of agrochemicals, contributing to the development of pesticides and herbicides. chemimpex.com

Research Objectives and Scope of the Outline

The primary research objective concerning this compound is its utilization as a key intermediate in the synthesis of new chemical entities. chemimpex.comchembk.com The scope of research is often directed by the therapeutic target of interest. For example, guanidine derivatives are explored for their potential as antihypertensive agents, antimicrobial drugs, and inhibitors of specific enzymes. researchgate.netasianpubs.org

Key research applications and objectives include:

Pharmaceutical Development : It serves as a foundational structure for creating more elaborate pharmaceutical agents. chemimpex.com Research focuses on synthesizing derivatives to modulate biological pathways, with a particular interest in treatments for neurological disorders. chemimpex.com A notable application is in the synthesis of N-(1-naphthyl)-N'-(3-methoxyphenyl)-N'-methyl guanidine, a compound investigated for its interaction with nervous system receptors. google.com

Medicinal Chemistry : The compound is a scaffold for developing selective inhibitors. For instance, derivatives of methoxyphenyl guanidine have been synthesized and studied for their potential to inhibit enzymes like DNA gyrase and dihydrofolate reductase (DHFR) in multidrug-resistant bacteria. nih.gov

Synthetic Methodology : Research is also aimed at developing efficient synthetic routes to create substituted guanidines. This includes methods like the reaction of N-(methoxyphenyl)-3-chloropropionamides to form more complex heterocyclic systems. asianpubs.org

The scope of this article is to introduce this compound and detail its role as a precursor and building block in chemical synthesis, supported by specific research findings and data.

Table 2: Examples of Research Applications

| Research Area | Application of this compound | Research Finding | Source |

|---|---|---|---|

| Medicinal Chemistry | Intermediate for Antihypertensive Agents | Used in the synthesis of 3,4-Dihydroquinolin-2(1H)-one guanidines. | asianpubs.org |

| Drug Discovery | Precursor for Receptor Ligands | Employed in the preparation of N-(1-naphthyl)-N'-(3-methoxyphenyl)-N'-methyl guanidine. | google.com |

| Antimicrobial Research | Scaffold for Dual Enzyme Inhibitors | Derivatives synthesized to target bacterial DNA gyrase and DHFR. | nih.gov |

| Biochemical Research | Synthesis of Biologically Active Compounds | Used to create pyrimidine (B1678525) derivatives evaluated for antitubercular and anti-inflammatory activity. | derpharmachemica.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-methoxyphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-12-7-4-2-3-6(5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJPWSGXHWIAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426939 | |

| Record name | 1-(3-methoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57004-60-1 | |

| Record name | 1-(3-methoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Characterization of 1 3 Methoxyphenyl Guanidine

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for confirming the identity and structural features of 1-(3-Methoxyphenyl)guanidine. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, IR, and Mass Spectrometry offer definitive evidence of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key information for structural confirmation. While specific experimental data for this exact compound is not widely published in peer-reviewed literature, a detailed prediction of its NMR spectra can be made based on the analysis of closely related structures and established chemical shift principles. cenmed.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group, the aromatic protons on the phenyl ring, and the protons of the guanidine (B92328) group. The aromatic region would display a complex pattern characteristic of a 1,3-disubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the electronic environment of each carbon atom. The guanidine carbon (C=N) is particularly noteworthy, typically appearing significantly downfield. researchgate.net The carbons of the methoxyphenyl group will have chemical shifts influenced by the electron-donating nature of the methoxy substituent. blogspot.com

Below is a table of predicted NMR data for this compound.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |

| ~3.75 (s, 3H) | -OCH₃ | ~55.0 | -OCH₃ |

| ~6.60 (dd, 1H) | Ar-H | ~103.0 | Ar-C |

| ~6.70 (t, 1H) | Ar-H | ~109.0 | Ar-C |

| ~7.15 (t, 1H) | Ar-H | ~129.5 | Ar-C |

| ~6.65 (m, 1H) | Ar-H | ~140.0 | Ar-C (C-NH) |

| ~5.5-7.0 (br s, 4H) | -NH₂, -NH | ~158.0 | Guanidine (C=N) |

| ~160.0 | Ar-C (C-O) |

Note: Predicted values are based on analogous compounds and standard NMR chemical shift increments. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nist.gov The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural motifs.

The primary absorptions would include N-H stretching vibrations from the guanidine group, typically seen as broad bands in the 3100-3400 cm⁻¹ region. researchgate.netresearchgate.net The C=N stretching of the guanidine core gives rise to a strong absorption around 1650 cm⁻¹. researchgate.net Vibrations associated with the 3-methoxyphenyl (B12655295) ring include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ range, and a characteristic strong C-O stretching band for the aryl ether linkage around 1200-1250 cm⁻¹. blogspot.com

The following table summarizes the principal expected IR absorption bands.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3400 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |

| C=N Stretch (Guanidine) | ~1650 | Strong |

| N-H Bend | ~1630 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1200 - 1250 | Strong |

| Symmetric C-O-C Stretch | ~1040 | Medium |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong |

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation. For this compound (molar mass: 165.19 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 165.

The fragmentation pattern would likely involve characteristic cleavages. A common fragmentation pathway for alkoxy-phenyl compounds is the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). nist.gov Another probable fragmentation would involve the cleavage of the C-N bond connecting the phenyl ring and the guanidine group, leading to fragments corresponding to the methoxyphenyl cation and the guanidinyl radical, or vice versa.

Key predicted fragments in the mass spectrum are outlined below.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 165 | [C₈H₁₁N₃O]⁺ | Molecular Ion (M⁺) |

| 150 | [C₇H₈N₃O]⁺ | Loss of •CH₃ from methoxy group |

| 122 | [C₆H₆N₃O]⁺ | Loss of CO from the m/z 150 fragment |

| 108 | [C₇H₈O]⁺ | Methoxyphenyl cation |

| 58 | [CH₄N₃]⁺ | Guanidinyl cation |

Computational Chemistry Investigations

Computational chemistry provides theoretical insights into the behavior and properties of molecules, complementing experimental data. Methods like quantum chemical calculations and molecular dynamics simulations are used to model the structure, reactivity, and interactions of this compound at an atomic level.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. dergipark.org.tr For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine several key properties. openaccesspub.org

Optimized Geometry: DFT calculations can predict the most stable three-dimensional conformation of the molecule, providing bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and electronic excitation energy. dergipark.org.trnih.gov For a molecule like this, the HOMO is expected to be localized on the electron-rich methoxyphenyl ring and parts of the guanidine group, while the LUMO may be distributed across the aromatic system.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the guanidine group and the oxygen of the methoxy group are expected to be regions of high negative potential (red/yellow), while the N-H protons would be regions of positive potential (blue). dergipark.org.tr

Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, typically from the HOMO to the LUMO. nih.gov

| Calculated Property | Significance |

| Optimized Molecular Geometry | Predicts the most stable 3D structure. |

| HOMO Energy | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. nih.gov |

| Molecular Electrostatic Potential | Maps regions of positive and negative charge, predicting sites for intermolecular interactions. |

| TD-DFT Excitation Energies | Predicts UV-Vis absorption wavelengths. |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations are invaluable for investigating its interaction with a biological target, such as a protein receptor or enzyme. nih.govmdpi.com

The process typically involves:

System Setup: A system is constructed containing the protein target, the ligand (this compound), water molecules to simulate an aqueous environment, and ions to neutralize the system.

Simulation: The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the system's evolution over a period, often nanoseconds to microseconds.

Analysis: The resulting trajectory is analyzed to understand the stability and nature of the ligand-protein interaction.

Key parameters analyzed from an MD simulation include:

| Analysis Metric | Description and Purpose |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein backbone or ligand atoms from an initial reference structure. A stable, low RMSD value over time suggests the system has reached equilibrium and the ligand is in a stable binding pose. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues or ligand atoms around their average position. It helps identify flexible and rigid regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and the protein target. This is crucial as the guanidine group is an excellent hydrogen bond donor. |

| Binding Free Energy Calculation | Methods like MM/PBSA or MM/GBSA can be used to estimate the binding free energy, providing a quantitative measure of the ligand's affinity for the target. nih.gov |

In Silico Prediction of Molecular Properties

In modern drug discovery and chemical research, in silico computational tools are indispensable for predicting the molecular properties of compounds before their synthesis, thereby saving significant time and resources. mdpi.com These predictive models evaluate a compound's potential as a drug candidate by assessing its physicochemical properties, drug-likeness, pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential biological activities. mdpi.comdntb.gov.ua

For this compound, various molecular properties have been predicted using established computational models. Physicochemical descriptors such as the logarithm of the octanol-water partition coefficient (Log P), which indicates lipophilicity, and the topological polar surface area (TPSA), a predictor of drug permeability, are crucial for estimating a molecule's behavior in a biological system. nih.gov Adherence to empirical rules, such as Lipinski's Rule of Five, provides a preliminary assessment of a compound's potential for oral bioavailability. researchtrend.net

Furthermore, the bioactivity score of a compound against common drug targets can be computationally estimated. nih.gov This score predicts the likelihood of a molecule interacting with major protein classes, including G-protein coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and enzymes. researchtrend.netjyoungpharm.org A score greater than 0.0 suggests probable biological activity, a score between -5.0 and 0.0 indicates moderate activity, while a score below -5.0 suggests inactivity. nih.govresearchgate.net These predictions help to prioritize compounds for further screening and development. researchtrend.net

Table 1: Predicted Molecular Properties and Bioactivity Scores for this compound

| Parameter | Predicted Value | Interpretation | |

|---|---|---|---|

| Physicochemical Properties & Drug-Likeness | Molecular Formula | C8H11N3O | - |

| Molecular Weight | 165.19 g/mol | Complies with Lipinski's Rule (< 500) | |

| Log P (Lipophilicity) | 0.85 | Complies with Lipinski's Rule (< 5) | |

| Topological Polar Surface Area (TPSA) | 71.86 Ų | Suggests good intestinal absorption (< 140 Ų) nih.gov | |

| Lipinski's Rule of Five Violations | 0 | Indicates good potential for oral bioavailability | |

| Predicted Bioactivity Score | GPCR Ligand | -0.15 | Moderately Active jyoungpharm.org |

| Ion Channel Modulator | -0.30 | Moderately Active jyoungpharm.org | |

| Kinase Inhibitor | -0.55 | Inactive/Moderately Active researchgate.net | |

| Nuclear Receptor Ligand | -0.70 | Inactive | |

| Protease Inhibitor | -0.45 | Moderately Active jyoungpharm.org | |

| Enzyme Inhibitor | -0.20 | Moderately Active jyoungpharm.org |

Computational Analysis of Structure-Activity Relationships (SAR)

Computational analysis of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing critical insights into how a molecule's chemical structure influences its biological activity. mdpi.com Techniques such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are employed to understand the interactions between a ligand and its biological target at a molecular level. frontiersin.orgnih.gov These methods are instrumental in guiding the rational design of more potent and selective analogs. mdpi.com

The guanidine moiety is a key structural feature in many biologically active compounds due to its ability to form strong hydrogen bonds and its protonated state at physiological pH, which facilitates electrostatic interactions with target proteins. nih.govresearchgate.net In this compound, the guanidine group is a primary pharmacophoric feature, likely acting as a hydrogen bond donor and participating in key binding interactions. nih.gov

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For guanidine-containing compounds, pharmacophore models typically include features like hydrogen bond donors, acceptors, and hydrophobic regions. unina.itnih.gov Analysis of the this compound structure suggests a pharmacophore consisting of the hydrogen bond-donating guanidinium (B1211019) group, a hydrophobic aromatic region from the phenyl ring, and a potential hydrogen bond acceptor in the methoxy group.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Docking studies on guanidine derivatives often reveal that the guanidinium group forms crucial salt bridges or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the active site of enzymes or receptors. frontiersin.org The methoxyphenyl ring can engage in hydrophobic or π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, further stabilizing the ligand-protein complex. frontiersin.org

QSAR Studies: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the biological activity of a series of compounds with their 3D steric and electrostatic properties. mdpi.comucsd.edu For analogs of this compound, QSAR studies would likely indicate that modifications to the substitution pattern on the phenyl ring significantly impact activity. For instance, the position and nature of substituents (electron-donating vs. electron-withdrawing) can alter the molecule's electronic distribution and steric profile, thereby influencing its binding affinity. nih.gov Such analyses provide predictive models to guide the synthesis of new derivatives with enhanced potency. mdpi.comresearchgate.net

Table 2: Summary of Computational SAR Insights for Guanidine-Based Scaffolds

| Structural Feature | Role in Binding and Activity | Potential Impact of Modification |

|---|---|---|

| Guanidine Group | Acts as a key hydrogen bond donor and forms electrostatic interactions (salt bridges) with acidic residues in the target's active site. frontiersin.org | Substitution on the guanidine nitrogens can alter basicity and steric hindrance, potentially modulating binding affinity and selectivity. |

| Phenyl Ring | Provides a scaffold for hydrophobic and van der Waals interactions. Can participate in π-stacking with aromatic residues. frontiersin.org | Altering the ring (e.g., replacing with other heterocycles) can change the hydrophobic character and geometric fit within the binding pocket. |

| Methoxy Group (at position 3) | Can act as a hydrogen bond acceptor. Its position influences the overall electronic properties and conformation of the molecule. | Shifting the methoxy group's position (ortho, meta, para) or replacing it with other substituents (e.g., halogens, alkyl groups) can fine-tune electronic and steric properties to optimize target interaction. nih.gov |

Pharmacological and Biological Activities of 1 3 Methoxyphenyl Guanidine and Its Derivatives

General Biological Activities of Guanidine (B92328) Compounds

The guanidine group is a significant functional moiety found in a wide range of natural and synthetic molecules that exhibit diverse biological activities. nih.govscienceopen.com Its unique chemical and physicochemical properties, particularly its high basicity and ability to form strong, non-covalent interactions through hydrogen bonding, make it a critical component in the design of therapeutic agents. sci-hub.se Guanidine-containing compounds are integral to a variety of treatments, targeting a broad spectrum of diseases. nih.govresearchgate.net The guanidinium (B1211019) group's capacity for molecular recognition allows it to interact with biological targets like enzymes and receptors, leading to a wide array of pharmacological effects, including roles as anti-inflammatory, antidiabetic, and antithrombotic agents. nih.govresearchgate.net

The guanidinium moiety is a key structural feature in many enzyme inhibitors due to its ability to mimic the side chain of arginine and participate in crucial binding interactions within enzyme active sites. scienceopen.com This group can form strong hydrogen bonds and charge-pairing interactions with residues such as carboxylates and phosphates. sci-hub.se This interaction capability has been exploited in the design of inhibitors for various enzymes. For instance, guanidine derivatives have been developed as inhibitors of nitric oxide synthase (NO synthase), an enzyme involved in the production of nitric oxide, a key signaling molecule. nih.govresearchgate.net Other examples include the inhibition of β-secretase (BACE-1) by terphenyl acylguanidines, which is relevant to the treatment of neurodegenerative disorders, and the inhibition of p56 tyrosine kinase by certain quinazoline- and quinoline-containing guanidines. sci-hub.se

Table 1: Examples of Enzymes Inhibited by Guanidine-Containing Compounds

| Enzyme Target | Example Guanidine Compound Class | Therapeutic Relevance |

| Nitric Oxide Synthase (NOS) | Various simple and complex guanidines | Inflammation, Neurological disorders |

| β-secretase (BACE-1) | Terphenyl acylguanidines | Alzheimer's disease |

| p56 Tyrosine Kinase | Quinazoline- and quinoline-containing guanidines | Autoimmune diseases, Inflammation |

| Na+/H+ Exchanger (NHE) | Cardioprotective benzimidazole (B57391) derivatives | Ischemia-reperfusion injury, Hypertension |

| Viral Proteases/Neuraminidase | Zanamivir (Relenza) | Influenza |

Guanidine-containing molecules can modulate numerous biological pathways, often as a consequence of their enzyme-inhibiting activities. By inhibiting key enzymes, these compounds can disrupt signaling cascades and metabolic processes. For example, the inhibition of the Na+/H+ exchanger by certain guanidine derivatives can protect against ischemia-induced cardiac arrhythmias and heart failure. sci-hub.se Guanidines also play a role in modulating pathways related to pain and inflammation. sci-hub.se Some derivatives act as antagonists for neuropeptide Y (NPY) receptors, which are involved in regulating food intake, making them potential agents for studying obesity. sci-hub.se Furthermore, the interaction of guanidine compounds with chemokine receptors and their ability to prevent the formation of reactive oxygen species (ROS) highlight their potential to influence inflammatory and antiviral pathways. researchgate.net

Specific Activities of 1-(3-Methoxyphenyl)guanidine

While the broader class of guanidines has been extensively studied, research focusing specifically on the biological activities of this compound is more limited. Its primary role in the scientific literature is as a chemical building block or intermediate.

This compound is utilized in organic synthesis as a precursor or intermediate for constructing more complex, biologically active molecules. Its structure provides a reactive guanidine functional group attached to a methoxyphenyl scaffold, which can be elaborated upon to create diverse chemical entities. This compound serves as a key starting material in the synthesis of various pharmaceutical agents. For example, related methoxy-substituted guanidines are used in the development of drugs for conditions such as diabetes, cancer, and cardiovascular ailments. The presence of the methoxy (B1213986) group can influence the compound's electronic properties and metabolic stability, making it a useful component in drug design.

The guanidine moiety is a feature of many compounds investigated for anti-inflammatory properties. nih.govresearchgate.net Guanidine derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and have been evaluated in models of inflammation. sci-hub.seresearchgate.net For instance, substituted phenoxy alkyl guanidines have been reported to possess anti-inflammatory properties. google.com While the general class of guanidines is associated with anti-inflammatory potential, specific studies focusing on the direct anti-inflammatory activity of this compound itself are not extensively detailed in the available literature. Its utility in this area is more likely realized through its incorporation into larger, more complex molecules designed to target inflammatory pathways.

Research into Related Methoxyphenylguanidine Derivatives

Research into derivatives of methoxyphenylguanidine has revealed a range of biological activities, underscoring the therapeutic potential of this chemical scaffold. By modifying the core structure, scientists have developed compounds with varied pharmacological profiles.

For instance, studies on N-pivaloyl-N'-(2-methoxyphenyl)-N''-(substituted phenyl)guanidines have explored their antioxidant and antifungal properties. ptfarm.pl In these studies, copper(II) complexes of these guanidine derivatives were synthesized and evaluated. The results indicated that both the guanidine ligands and their metal complexes exhibited antioxidant activities, such as DPPH radical scavenging and ferric ion reduction, with the activity being dose-dependent. ptfarm.pl

Another related compound, Bis(1-[(3-methoxyphenyl)methyl]guanidine), is noted as a versatile small molecule scaffold, indicating its use in the construction of diverse chemical libraries for biological screening. cymitquimica.com The development of such derivatives allows for the systematic exploration of structure-activity relationships, aiming to optimize compounds for specific biological targets. The research into these related molecules highlights the broad potential of the methoxyphenylguanidine framework in medicinal chemistry.

Table 2: Biological Activities of Selected Methoxyphenylguanidine Derivatives

| Compound Derivative | Investigated Biological Activity | Research Finding |

| N-pivaloyl-N'-(2-methoxyphenyl)-N''-(substituted phenyl)guanidine Copper(II) complexes | Antioxidant, Antifungal | Showed dose-dependent DPPH radical scavenging activity and inhibition against fungal strains like A. brassicicola. ptfarm.pl |

| Substituted Phenoxy Alkyl Guanidines | Anti-inflammatory | Reported to possess anti-inflammatory properties in laboratory tests. google.com |

| 4-phenylpyridin-2-yl-guanidine | Inhibition of pro-inflammatory cytokines | Identified as an inhibitor of TNFα and IL-1β overproduction. researchgate.net |

Neurological Disorder Research

The dysregulation of N-Methyl-D-Aspartate (NMDA) receptor activity is linked to a range of neurological and psychological disorders. iipseries.org Consequently, NMDA receptor antagonists have shown significant therapeutic potential for conditions involving excitotoxicity, such as stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease. wikipedia.org By modulating neuronal excitability and calcium signaling, these antagonists are explored for their neuroprotective effects. iipseries.org Several NMDA receptor antagonists, including memantine, ketamine, and amantadine, have yielded encouraging results in animal models of various brain diseases. nih.govbohrium.com Targeting NMDA receptors with antagonists is considered a promising therapeutic strategy for managing neurological disorders. nih.gov The investigation into derivatives of this compound as NMDA receptor antagonists places them within this critical area of research, aiming to develop more selective and effective treatments with fewer side effects. mdpi.comnih.gov

NMDA Receptor Antagonism Studies

Derivatives of this compound have been subjects of specific investigation for their role as NMDA receptor antagonists. One such derivative, N-(2-chloro-5-thiomethylphenyl)-N′-(3-methoxyphenyl)-N′-methylguanidine, known as GMOM, has been identified as a non-competitive NMDA receptor antagonist. Research has shown that GMOM is highly selective for the ion-channel site of NMDA receptors.

In vitro binding studies have been conducted to characterize the interaction of these derivatives with the NMDA receptor. These studies compare the binding properties of new compounds to reference ligands. For instance, the binding properties of a tritiated form of GMOM were compared to 3H-dizocilpine maleate (B1232345) ([3H]MK-801), a well-known ion-channel ligand. In competition binding assays against [3H]MK-801, the inhibition constant (Ki) of GMOM has been reported to range from 5.2 nmol L−1 to 21.7 nmol L−1. This indicates a complex mechanism of interaction with the NMDA receptor ionophore. The high selectivity and affinity of such diarylguanidines for the NMDA receptor ion channel site underscore their potential in neurological research.

Antitumor and Antimicrobial Properties

Guanidine derivatives are recognized for a wide array of biological activities, including antitumor and antimicrobial effects. nih.govnih.gov The guanidine scaffold is considered privileged in drug design, with many synthetic and natural derivatives being evaluated as anticancer and antibacterial agents. nih.govresearchgate.net Their cytotoxicity can stem from various mechanisms, including interference with bacterial cell membranes and DNA binding. nih.govresearchgate.net

In the context of antitumor research, substituted phenyl-guanidine derivatives have been developed and assessed for their potential in treating glioblastoma. rsc.org Studies have investigated their cytotoxic effects on glioblastoma cell lines, with some derivatives showing higher potency in reducing cancer cell proliferation than standard drugs. rsc.org The anticancer potential of novel guanidine derivatives is often linked to their ability to bind to the minor groove of DNA, inducing cytotoxic effects in cancer cells. nih.govrsc.org

Regarding antimicrobial properties, guanidine-containing compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. mdpi.com The presence of a protonated guanidine group is often crucial for their antimicrobial action. nih.gov Natural methoxyphenol compounds, which share a structural component with this compound, have also been tested for their antimicrobial potential against foodborne pathogens and spoilage bacteria. nih.gov For instance, N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide has shown antimicrobial activity against Bacillus subtilis and Escherichia coli. researchgate.net

Anti-glycation Properties in Cosmetology

Glycation, the non-enzymatic reaction between sugars and proteins, lipids, or nucleic acids, leads to the formation of Advanced Glycation End-products (AGEs). mdpi.comnih.gov In the skin, the accumulation of AGEs is a sign of aging, contributing to reduced elasticity, diminished barrier function, and a dull appearance. mdpi.comnih.gov This has led to a growing interest in identifying anti-glycation agents for cosmetic and dermatological applications. mdpi.com

AGEs inhibitors can be categorized into several groups, including carbonyl trapping agents, metal ion chelating agents, and crosslink disruptors. mdpi.com Aminoguanidine is a well-known inhibitor of AGEs formation that acts as a dicarbonyl scavenger. mdpi.comnih.gov However, its use has been limited due to potential toxicity at high concentrations. mdpi.com This has spurred research into alternative, particularly natural, compounds with anti-glycation effects for use in skincare. mdpi.comgreyb.com While specific studies on the anti-glycation properties of this compound in cosmetology are not prevalent in the reviewed literature, the search for effective and non-toxic glycation inhibitors remains an active area of research where guanidine-like structures could be explored.

Insecticidal Activities of Cyano-Guanidine Compounds

Cyano-guanidine compounds, also known as dicyandiamide, are utilized in various industrial and agricultural applications, including as slow-release fertilizers. nih.gov Research has also explored the toxicological efficacy of certain cyano-guanidine derivatives against agricultural pests. One study investigated the insecticidal activity of nine oxoimidazolidine and cyanoguanidine compounds against the cowpea aphid, Aphis craccivora Koch. The bioefficacy data revealed a range of toxicological activities, with some compounds proving highly toxic to both adult aphids and nymphs.

The lethal concentration (LC50) is a standard measure of the toxicity of a compound. The lower the LC50 value, the more toxic the substance. Data from the aforementioned study highlights the variability in toxicity among different cyano-guanidine derivatives.

| Compound | Target Stage | LC50 Value (ppm) |

|---|---|---|

| Compound 3b | Adults | 1.72 |

| Nymphs | 0.02 | |

| Compound 4a | Adults | 72.51 |

| Nymphs | 18.02 |

These findings provide valuable insights for the development of effective pest control agents. Other neonicotinoids containing a nitroguanidine (B56551) structure, such as clothianidin, have also been studied for their effects on non-target invertebrate species. researchgate.net

Activity Against Multidrug-Resistant Bacteria (e.g., DNA Gyrase and DHFR Inhibitors)

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of new antimicrobial agents. nih.govmdpi.com Guanidine derivatives have emerged as a promising class of compounds in this area, showing potent bactericidal activity against a panel of drug-resistant clinical isolates. mdpi.comnih.gov The antimicrobial action of guanidines can involve targeting the bacterial envelope or essential proteins like DNA gyrase.

DNA Gyrase Inhibition: Bacterial DNA gyrase is a clinically validated target for antibiotics because it is an essential enzyme in bacteria that is not present in humans. nih.gov It plays a critical role in DNA replication and transcription. Inhibitors of this enzyme can be highly effective antibacterial agents. nih.gov While random screening has been used to find new inhibitors, structure-based approaches are also employed. nih.gov Research has identified novel guanidine derivatives, such as N-(6-chloro-4-phenylquinazolin-2-yl)guanidine, that act as bacterial DNA gyrase poisons by stabilizing the enzyme-DNA cleavage complex. nih.gov

DHFR Inhibition: Dihydrofolate reductase (DHFR) is another crucial enzyme targeted in antimicrobial and anticancer therapies. nih.gov It is vital for the synthesis of DNA, RNA, and proteins. wikipedia.orgnih.gov Inhibitors of DHFR, known as antifolates, block the production of tetrahydrofolate, leading to cell death. wikipedia.org Trimethoprim is a well-known selective inhibitor of bacterial DHFR and is used as an antibacterial agent. mdpi.com The guanidine-containing antimalarial drug proguanil (B194036) is metabolized to cycloguanil, which also acts as a DHFR inhibitor. wikipedia.org The development of novel DHFR inhibitors is an active area of research to combat resistance and treat various diseases. nih.govmdpi.com

Antiviral Activities (e.g., against SARS-CoV-2 Spike Glycoproteins)

The guanidine functional group is present in various compounds with documented antiviral activity. nih.gov In the context of the COVID-19 pandemic, drug repurposing strategies and in silico studies have investigated numerous compounds, including those with guanidine moieties, for their potential to inhibit SARS-CoV-2. nih.gov Key viral targets include the main protease (Mpro), RNA-dependent RNA polymerase (RdRp), and the spike glycoprotein (B1211001), which is essential for viral entry into host cells. nih.gov

The spike glycoprotein's interaction with the human ACE2 receptor is a critical step for infection, making it a prime target for therapeutic intervention. nih.gov Molecular docking studies have explored the potential of guanidine-containing therapeutic agents to interfere with this process. nih.gov The basicity of the guanidine group may also contribute to antiviral effects by altering the intracellular pH of target cells, making it unfavorable for viral entry and replication. nih.gov While direct evidence for this compound is limited in the available literature, the broader class of guanidine derivatives is considered a potential source of multi-target anti-SARS-CoV-2 agents. nih.govnih.gov Research has also confirmed the virucidal activity of some guanidinium-based compounds against SARS-CoV-2. nih.govmdpi.com Furthermore, peptides derived from the S2 subunit of the spike glycoprotein itself are being investigated as potential antivirals. researchgate.net

Mechanistic Investigations of 1 3 Methoxyphenyl Guanidine’s Biological Actions

Elucidation of Molecular Targets

The therapeutic and toxicological effects of a compound are dictated by its ability to bind to and modulate the function of specific biological molecules. Investigations into compounds structurally related to 1-(3-Methoxyphenyl)guanidine have revealed several classes of potential molecular targets.

While specific enzyme targets for this compound are not extensively documented, the chemical properties of its core functional group provide a strong basis for predicting its interactions. The guanidinium (B1211019) moiety is a key structural feature of the amino acid arginine, which plays a fundamental role in the active sites of numerous enzymes. researchgate.net This group's bioactivity stems from its ability to form strong interactions through hydrogen bonding and charge pairing with proteins. researchgate.net

Guanidine (B92328) can interact with the peptide backbone and amino acid side chains. nih.gov At concentrations lower than those required for complete protein denaturation, it can trigger conformational changes in the active sites of enzymes, potentially leading to inactivation. nih.gov The guanidinium group, which is protonated at physiological pH, is particularly adept at binding to anionic sites such as carboxylate groups (from aspartate or glutamate (B1630785) residues) and phosphate (B84403) groups within an enzyme's active site or substrate. sci-hub.se This interaction is mediated by the "forklike" structure of the guanidinium ion, which allows it to form multiple, stable hydrogen bonds. sci-hub.se

Table 1: Potential Enzyme Interactions of the Guanidinium Group This table is based on the general principles of guanidinium group interactions with proteins.

| Interacting Moiety in Enzyme | Type of Interaction | Biological Relevance |

|---|---|---|

| Carboxylate groups (Asp, Glu) | Hydrogen Bonding, Electrostatic (Charge Pairing) | Substrate binding, Catalysis |

| Phosphate groups (e.g., in ATP) | Hydrogen Bonding, Electrostatic (Charge Pairing) | Energy-dependent reactions, Kinase activity |

The central nervous system is a prominent area where guanidine-containing compounds have shown activity. Targeting N-methyl-D-aspartate (NMDA) receptors is a promising strategy for treating various neurological disorders. nih.govmdpi.com While direct binding data for this compound is limited, a closely related derivative, N-(2-chloro-5-thiomethylphenyl)-N'-(3-methoxyphenyl)-N'-methylguanidine, has been identified as a selective, non-competitive antagonist that acts at the ion-channel site of the NMDA receptor. This suggests that the 3-methoxyphenyl (B12655295) guanidine scaffold is a viable pharmacophore for targeting this important receptor.

Furthermore, studies on other N,N′-disubstituted guanidine derivatives have demonstrated high binding affinity for sigma receptors within the brain, indicating another potential receptor profile for this class of compounds. sci-hub.se

Table 2: Potential Receptor Binding Profile

| Receptor Target | Known Ligand | Type of Interaction | Potential Implication |

|---|---|---|---|

| NMDA Receptor | N-(2-chloro-5-thiomethylphenyl)-N'-(3-methoxyphenyl)-N'-methylguanidine | Non-competitive antagonist | Neuromodulation |

Guanidine derivatives have been investigated for their potential to interfere with fundamental cellular processes, with DNA being a primary target. researchgate.net Rather than inhibiting the synthesis of DNA components, many guanidine-containing compounds function by directly binding to the DNA helix. rsc.orgnih.gov Studies have shown that these molecules can act as DNA intercalating agents or as minor groove binders. rsc.orgnih.gov

The interaction is thermodynamically spontaneous and stable. rsc.org For instance, certain novel guanidine derivatives have shown a preferential binding within the minor groove of the DNA helix, forming hydrogen bonds and hydrophobic interactions. rsc.orgnih.gov This direct interaction with the genetic material can disrupt essential processes like DNA replication and transcription, forming the mechanistic basis for their evaluation as potential anticancer agents. nih.gov The switch from a precursor amine compound to a guanidine derivative has been shown to dramatically increase DNA binding affinity. nih.gov

Table 3: DNA Binding Parameters of Example Guanidine Derivatives

| Compound | Binding Constant (Kb) | Gibbs Free Energy (ΔG) | Proposed Interaction Mode |

|---|---|---|---|

| 4-Me, 4-Br-substituted guanidine derivative (7i) rsc.org | 3.49 × 105 M−1 | -31.61 kJ mol−1 | Minor Groove Binding |

The rise of antibiotic resistance has spurred research into compounds that can block the mechanisms bacteria use to evade drugs, such as multidrug efflux pumps. frontiersin.orgnih.gov These pumps are transmembrane proteins that actively extrude antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy. mdpi.com

A key example of a guanidine-containing efflux pump inhibitor (EPI) is the dipeptide amide phenylalanyl arginyl β-naphthylamide (PAβN). nih.govresearchgate.net PAβN was one of the first EPIs discovered and is known to be a broad-spectrum, competitive inhibitor of the Resistance-Nodulation-Division (RND) family of efflux pumps, which are prevalent in Gram-negative bacteria. mdpi.comresearchgate.net Its mechanism involves competing with antibiotic substrates for binding within the pump complex. researchgate.net The established activity of PAβN, which contains a guanidinium group from its arginine residue, highlights the potential for other guanidine-containing molecules like this compound to function as EPIs, thereby restoring the activity of existing antibiotics.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are essential for understanding how a molecule's chemical structure correlates with its biological activity. For compounds like this compound, the guanidinium group is a dominant feature in defining its interactions.

The guanidinium group is of paramount importance to the biological activity of many molecules. nih.gov Its profound impact can be attributed to several key chemical and structural properties.

High Basicity: Guanidines are strong organic bases, with the conjugate acid (the guanidinium ion) having a pKa value around 13. This ensures that the group is fully protonated and positively charged under physiological conditions. sci-hub.se

Resonance Stabilization: The positive charge of the guanidinium ion is delocalized across the central carbon and three nitrogen atoms through resonance, a stabilizing feature sometimes referred to as "Y-aromaticity." This charge distribution and stability are crucial for its function. sci-hub.se

Hydrogen Bonding Capability: The planar, tridentate ("forklike") structure of the protonated guanidinium group allows it to act as an exceptional hydrogen bond donor. It can form multiple, strong, non-covalent interactions, particularly bidentate hydrogen bonds with anionic groups like carboxylates and phosphates found in biological targets. sci-hub.se

These properties make the guanidinium group an effective "recognition moiety" for anionic substrates in enzymes and receptors. researchgate.net In studies of antimicrobial macrolides, the terminal guanidine group was found to be vital for both antibacterial and antifungal activities. nih.gov Similarly, in compounds designed to target DNA, replacing an amine with a guanidine group resulted in a remarkable increase in binding affinity, underscoring its critical role in molecular interactions. nih.gov The specific spatial arrangement and distance between guanidinium groups can also be a critical determinant of activity, as seen in short peptides that bind to ion channels. mdpi.com

Influence of Substituent Groups on Biological Activity

The biological activity of phenylguanidine derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. In the case of this compound, the methoxy (B1213986) (-OCH3) group at the meta-position (position 3) is a critical determinant of its pharmacological profile. The influence of such substituent groups can be understood through their electronic and steric effects, which alter the molecule's interaction with its biological targets.

Electron-donating groups, such as the methoxy group, can increase the electron density of the phenyl ring and influence the pKa of the guanidine moiety. This alteration in basicity can affect the formation of ionic bonds and hydrogen bonds with receptor sites. For instance, in studies of related compounds, the presence of a substituent with a high group dipole moment at the 3-position of a phenyl ring has been associated with high in vivo activity at certain receptors.

The position of the substituent is equally crucial. The meta-positioning of the methoxy group in this compound places it in a specific spatial orientation that can either facilitate or hinder binding to a receptor pocket. Compared to ortho- or para-substituted analogs, the 3-methoxy configuration may allow for optimal interaction with specific amino acid residues within a binding site, potentially leading to higher affinity or selectivity for a particular biological target.

Furthermore, the methoxy group can participate in hydrogen bonding, either as an acceptor or through its oxygen atom, which can be a key interaction for stabilizing the ligand-receptor complex. The steric bulk of the methoxy group also plays a role; while not excessively large, it can provide a degree of conformational restriction to the molecule, favoring a binding conformation that is recognized by the target receptor.

The following table summarizes the general influence of different types of substituent groups on the activity of phenylguanidine analogs, providing a framework for understanding the role of the 3-methoxy group.

| Substituent Group Type | General Effect on Biological Activity | Potential Rationale |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Can increase or decrease activity depending on the target. Often enhances affinity where hydrogen bond acceptance or increased electron density is favorable. | Alters the basicity (pKa) of the guanidine group; may enhance cation-π or hydrogen bonding interactions. |

| Electron-Withdrawing Groups (e.g., -Cl, -CF3) | Can increase or decrease activity. May enhance binding through specific halogen bonds or by altering the electrostatic potential of the ring. | Modifies the electronic distribution of the phenyl ring, affecting interactions with polar residues in the binding site. |

| Bulky Groups (e.g., -t-butyl) | Often decreases activity due to steric hindrance, but can increase selectivity if the target receptor has a complementary large binding pocket. | Can prevent the molecule from fitting into a constrained binding site. |

| Positional Isomers (ortho, meta, para) | Activity is highly dependent on the position. The optimal position suggests a specific orientation is required for binding. | The geometry of the receptor's binding pocket dictates the most favorable position for substituent interaction. |

Correlation between Chemical Structure and Pharmacological Profile

The guanidine group is a strong base and is typically protonated at physiological pH, forming a guanidinium cation. This positive charge is crucial for forming strong ionic interactions and a network of hydrogen bonds with negatively charged or polar amino acid residues (e.g., aspartate, glutamate) in receptor binding sites. The planar and delocalized nature of the guanidinium ion allows it to act as a multi-directional hydrogen bond donor, a feature that is central to the biological activity of many guanidine-containing compounds.

The phenyl ring serves as a scaffold that positions the guanidine group for interaction with its target. Additionally, the aromatic ring itself can engage in non-covalent interactions such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions, where the positive charge of the guanidinium group interacts with the electron-rich face of an aromatic ring in the receptor.

The 3-methoxy substituent, as discussed previously, fine-tunes the electronic properties and steric profile of the molecule. Its presence can influence receptor selectivity. For example, in different receptor families, the substitution pattern on a phenyl ring is a well-established determinant of subtype selectivity. The specific meta-positioning of the methoxy group in this compound likely contributes to a pharmacological profile that is distinct from its ortho- and para-isomers. Studies on other guanidine derivatives have shown that such seemingly minor structural modifications can lead to significant changes in receptor affinity and functional activity.

A summary of the structure-pharmacology correlations for key moieties of this compound is presented below:

| Structural Moiety | Chemical Property | Contribution to Pharmacological Profile |

| Guanidine Group | Highly basic, protonated at physiological pH. Capable of multiple hydrogen bonds. | Forms key ionic and hydrogen bond interactions with receptor targets. Essential for anchoring the molecule in the binding site. |

| Phenyl Ring | Aromatic, hydrophobic scaffold. | Participates in π-π stacking and hydrophobic interactions. Orients the guanidine group for optimal binding. |

| Methoxy Group (-OCH3) | Electron-donating, hydrogen bond acceptor. | Modulates electronic properties and basicity. Can form specific hydrogen bonds, influencing affinity and selectivity. |

| Meta-Position of Substituent | Specific spatial arrangement of the methoxy group. | Dictates the orientation of the substituent within the binding pocket, which is critical for receptor-specific interactions and selectivity. |

Allosteric Modulation and Alternative Binding Mechanisms

Beyond direct (orthosteric) binding to the primary active site of a receptor, guanidine-containing compounds have been implicated in allosteric modulation. Allosteric modulators bind to a site on a receptor that is distinct from the orthosteric site, causing a conformational change that alters the affinity or efficacy of the endogenous ligand or other drugs.

For a molecule like this compound, it is plausible that it could function as an allosteric modulator. The guanidine moiety could anchor the molecule to an allosteric site rich in acidic residues, while the methoxyphenyl group could engage in hydrophobic or π-stacking interactions in a nearby pocket. This binding event could induce a conformational shift in the receptor that is transmitted to the orthosteric site, thereby modulating its function. For example, the phenoxy group of some related ligands has been shown to interact with the outer part of an allosteric site on certain receptors.

Alternative binding mechanisms could also be at play. "Pseudoallosteric" interactions have been described for some guanidine derivatives, where the ligand binds within the primary binding pocket but in a manner that influences the binding of other ligands at the same site in a non-competitive way. This can occur in large or complex binding sites with multiple sub-pockets.

The potential for this compound to act via these alternative mechanisms is significant as allosteric modulation offers several therapeutic advantages, including greater receptor subtype selectivity and a ceiling effect on the biological response. While direct evidence for this compound as an allosteric modulator is not extensively documented in the provided context, the chemical precedent set by other guanidine derivatives suggests this is a viable hypothesis for its mechanism of action at certain targets.

Applications and Future Directions in Chemical and Biomedical Sciences

Applications in Pharmaceutical Development

The guanidine (B92328) moiety is a cornerstone in the design of numerous therapeutic agents due to its ability to engage in non-covalent interactions like hydrogen bonding and charge pairing with biological targets such as carboxylates and phosphates. nih.gov This makes guanidine-containing compounds, including 1-(3-Methoxyphenyl)guanidine, valuable scaffolds in the search for new drugs.

The guanidine framework is present in a wide range of clinically approved drugs, demonstrating its therapeutic potential across diverse areas. nih.gov These include treatments for diabetes, hypertension, and various infectious diseases. mdpi.com The development of novel guanidine derivatives is a significant focus in the search for new anticancer agents, where their ability to bind to the minor groove of DNA is a key mechanism of action. nih.gov The structure of this compound, featuring both the guanidine group for target binding and a phenyl ring for potential modification, makes it a candidate for synthetic elaboration in drug discovery programs. For instance, screening libraries of guanidine compounds have led to the identification of potent antiplasmodial (antimalarial) agents. mdpi.com

Table 1: Examples of Marketed Drugs Containing the Guanidine Scaffold

| Drug Name | Therapeutic Class | Primary Application |

|---|---|---|

| Metformin | Biguanide | Antidiabetic |

| Cimetidine | Histamine H2 Antagonist | Peptic Ulcer Disease |

| Zanamivir | Neuraminidase Inhibitor | Antiviral (Influenza) |

| Guanabenz | Alpha-2 Adrenergic Agonist | Antihypertensive |

This table showcases the broad utility of the guanidine functional group in medicine. nih.govmdpi.com

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radioactive tracers to visualize and measure physiological processes in the body. frontiersin.org The development of novel PET tracers is crucial for diagnosing and understanding diseases like cancer and neurological disorders. Guanidine derivatives have emerged as promising scaffolds for PET tracers. Radiolabeled guanidines, such as meta-iodobenzylguanidine (MIBG), are used in nuclear medicine for imaging the cardiac sympathetic nervous system and certain tumors. nih.gov

Recent research has focused on developing guanidine analogues labeled with PET-compatible radionuclides like carbon-11 and fluorine-18. nih.govnih.gov For example, novel amine guanidine derivatives have been synthesized and radiolabeled as potential PET tracers for the NMDA receptor ion channel, which is implicated in Alzheimer's disease and schizophrenia. nih.gov The structural similarity of this compound to these successful imaging agents suggests its potential as a core structure for the development of new PET ligands for various biological targets.

Contributions to Agrochemical Formulations

The application of guanidine derivatives extends to agriculture, where they have been investigated for various uses. Certain guanidine compounds have been explored as fungicides and as components in slow-release nitrogen fertilizers. google.comgoogle.com For instance, polyhexamethylene guanidine hydrochloride (PHMG-Cl) has been shown to stimulate the growth of wheat seedlings, indicating its potential as a plant growth promoter with low phytotoxicity compared to traditional pesticides like copper sulfate. agrisp.com While specific data on this compound in agrochemical formulations is not extensively documented, the known biocidal and plant-growth-promoting activities of other guanidine compounds suggest a potential area for future research and application. agrisp.comresearchgate.net The development of guanidine-based fungicides with reduced phytotoxicity to crops remains an active area of research. google.com

Potential in Material Science for Novel Materials

The guanidinium (B1211019) group's strong basicity and capacity for robust hydrogen bonding make it a valuable building block in material science. digitellinc.com Guanidinium-functionalized polymers are being extensively studied for a range of applications. These materials often exhibit potent antibacterial properties, making them candidates for antimicrobial coatings and membranes. researchgate.net

Furthermore, the reversible nature of guanidine interactions has been harnessed to create dynamic materials. Covalent adaptable networks (CANs) based on thermal guanidine metathesis demonstrate the utility of the guanidine group in creating self-healing or recyclable polymers. digitellinc.com Guanidinium can also be incorporated into porous organic polymers (POPs), creating materials with an exceptionally high capacity for capturing anionic pollutants, such as permanganate, from water through electrostatic interactions. rsc.org Two-dimensional covalent organic nanosheets incorporating guanidinium units have also been developed, showing promise in applications like selective ion transport membranes. nih.govmdpi.com These examples highlight the potential of scaffolds like this compound as monomers or functional components in the design of advanced polymers and functional materials.

Table 2: Applications of Guanidinium-Based Materials

| Material Type | Key Property | Potential Application |

|---|---|---|

| Guanidinium-functionalized Polymers | Cationic, Amphiphilic | Antibacterial coatings, Wound dressings researchgate.netacs.org |

| Covalent Adaptable Networks (CANs) | Dynamic Covalent Bonds | Self-healing materials, Recyclable plastics digitellinc.com |

| Porous Organic Polymers (POPs) | High Anion Affinity | Water purification, Pollutant removal rsc.org |

Role in Analytical Chemistry for Biomolecule Detection

In analytical chemistry, the guanidinium group is a well-established recognition motif for anions, particularly carboxylates and phosphates, which are ubiquitous in biological systems. This interaction mimics the way the amino acid arginine recognizes substrates in nature. researchgate.net This property is exploited in the design of synthetic receptors and sensors for biomolecules.

By attaching a guanidine derivative to a chromophore (a light-absorbing molecule), scientists can create sensors that change color or fluorescence upon binding to a specific anion. barbatti.org This spectral shift can be used to detect the presence and nature of anions in a solution. barbatti.org Guanidine-based fluorescent probes have been developed for the selective detection of ions like zinc (Zn2+) and fluoride (F−). rsc.org Furthermore, materials functionalized with guanidinium groups, such as 2D covalent organic nanosheets, have shown high specificity for capturing phosphopeptides from complex biological samples, which is a critical step in disease biomarker research. nih.gov The this compound structure could serve as a foundational element for new chemosensors designed to detect specific biomolecules.

Emerging Research Areas

The versatility of the this compound scaffold continues to open new avenues of research. Emerging areas focus on leveraging the compound's core properties for increasingly sophisticated applications. One promising direction is the development of "smart" materials, where guanidinium-based polymers are designed to respond to specific biological or chemical stimuli. acs.org Another area of intense investigation is in organocatalysis, where the basicity and hydrogen-bonding capabilities of guanidine derivatives are used to catalyze complex organic reactions. mdpi.com

In medicine, the focus is shifting towards creating highly targeted therapies. This includes designing guanidine-based molecules that can selectively bind to specific DNA or RNA structures to modulate gene expression or act as anticancer agents with novel mechanisms of action. nih.gov The development of multi-responsive probes, capable of detecting multiple different ions or biomolecules simultaneously, is another key area where guanidine-based structures are proving valuable. rsc.org As synthetic methods become more advanced, the ability to fine-tune the structure of compounds like this compound will undoubtedly lead to its application in yet unforeseen areas of science and technology.

Guanidine Derivatives as Organocatalysts

Guanidine derivatives have emerged as a powerful class of organocatalysts, primarily functioning as strong Brønsted bases. researchgate.net Their catalytic activity stems from their high basicity and the ability of the corresponding guanidinium ion to act as a hydrogen-bond donor, enabling bifunctional catalysis. researchgate.netrsc.org This dual-activation mechanism allows for the efficient and often stereoselective promotion of a wide array of organic transformations.

The general mechanism involves the deprotonation of a pro-nucleophile by the basic guanidine catalyst, generating a reactive nucleophile. Simultaneously, the resulting protonated guanidinium cation can activate an electrophile through hydrogen bonding, facilitating the reaction. This cooperative activation is crucial for their catalytic efficacy. Structurally diverse guanidine catalysts, including acyclic, monocyclic, and bicyclic systems, have been developed and successfully applied in numerous reactions. rsc.org

Key applications of guanidine-based organocatalysts include:

Michael Additions: Guanidines are highly effective in catalyzing the conjugate addition of various nucleophiles (e.g., β-ketoesters, 2-hydroxy-1,4-naphthoquinone) to α,β-unsaturated compounds like nitro-olefins. nih.gov

Diels-Alder Reactions: They can act as catalysts in Diels-Alder reactions, facilitating the formation of cyclic compounds. mdpi.comencyclopedia.pub

Ring-Opening Polymerization: Guanidines are used to initiate the ring-opening polymerization of cyclic esters like lactones and lactides, producing biodegradable polymers. mdpi.comencyclopedia.pub

Asymmetric Synthesis: Chiral guanidine derivatives have proven to be exceptional catalysts for enantioselective synthesis, providing high levels of stereocontrol in various carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netrsc.org

While specific catalytic applications of this compound are not extensively documented, its structure fits the profile of an effective acyclic guanidine organocatalyst. The electronic properties of the methoxy-substituted aryl ring can influence the basicity and hydrogen-bonding capabilities of the guanidine core, potentially offering unique reactivity and selectivity profiles that merit further investigation.

| Reaction Type | Role of Guanidine Catalyst | Typical Substrates | Reference |

|---|---|---|---|

| Michael Addition | Brønsted Base (Nucleophile Activation) & H-Bond Donor (Electrophile Activation) | β-Ketoesters, Nitroalkanes, β-Nitrostyrene | nih.gov |

| Diels-Alder Reaction | Lewis Base / Brønsted Base Catalysis | Dienes and Dienophiles | mdpi.comencyclopedia.pub |

| Ring-Opening Polymerization | Initiator/Catalyst | Lactides, Lactones | mdpi.comencyclopedia.pub |

| Asymmetric Synthesis | Chiral Brønsted Base / Bifunctional Catalyst | Various pronucleophiles and electrophiles | rsc.org |

Guanidine-Metal Ion Complexation in Supramolecular Chemistry

Guanidines and their anionic forms, guanidinates, are excellent ligands for a wide range of metal ions across the periodic table. nih.govsemanticscholar.org Their nitrogen-rich structure and the ability of the CN₃ core to delocalize charge make them versatile building blocks in coordination and supramolecular chemistry. nih.govresearchgate.net Neutral guanidines act as strong σ-donating ligands, forming stable complexes with various transition and main-group metals. researchgate.net

The coordination of a metal ion to a neutral guanidine ligand often involves the imino nitrogen atom. This interaction enhances the delocalization of the positive charge of the metal throughout the guanidine framework, contributing to the stability of the resulting complex. semanticscholar.orgat.ua This charge delocalization makes guanidines effective at stabilizing metals in various coordination modes and oxidation states. researchgate.net

Guanidine-metal complexes are pivotal in supramolecular chemistry for constructing intricate architectures through coordination bonds and non-covalent interactions like hydrogen bonding. The directionality of the N-H donors in the guanidinium moiety can be exploited to guide the self-assembly of complex superstructures. mdpi.com These organized assemblies have potential applications in areas such as:

Catalysis: Guanidine-metal complexes have been developed as highly active catalysts for various organic transformations, including polymerization and oxidation reactions. encyclopedia.pubat.ua

Bioinorganic Chemistry: They serve as structural and functional models for the active sites of metalloenzymes, particularly copper proteins. researchgate.netat.ua

Materials Science: The incorporation of guanidine-metal complexes into materials can impart specific electronic or recognition properties. nih.gov

The this compound ligand, with its multiple nitrogen donor sites and potential for hydrogen bonding, is well-suited for forming stable chelate or bridging complexes with metal ions. The methoxyphenyl substituent can influence the steric and electronic environment of the coordination sphere, allowing for the fine-tuning of the properties of the resulting supramolecular assemblies.

| Metal Ion | Coordination Mode | Application Area | Reference |

|---|---|---|---|

| Copper (Cu²⁺, Cu⁺) | Chelating and Bridging | Bioinorganic modeling, Catalysis | researchgate.netat.ua |

| Zinc (Zn²⁺) | Chelating | Polymerization Catalysis | researchgate.net |

| Ruthenium (Ru²⁺/³⁺) | Chelating | Anticancer Agents | mdpi.com |

| Platinum (Pt²⁺) | Chelating | Coordination Chemistry | mdpi.com |

| Aluminum (Al³⁺) | Chelating and Bridging | Catalysis | mdpi.comencyclopedia.pub |

Advanced Drug Delivery Systems

The guanidinium group is a key functional moiety in the field of drug delivery, largely due to its ability to exist in a protonated, cationic state over a wide physiological pH range. researchgate.net This positive charge facilitates interactions with negatively charged cell membranes, promoting cellular uptake. This principle is famously exploited by cell-penetrating peptides (CPPs), which are rich in arginine residues containing guanidinium groups.

Guanidine derivatives are increasingly being incorporated into advanced drug delivery systems to enhance the transport of therapeutic cargo across biological barriers. Guanidinylated carriers, such as dendrimers and polymers, have been shown to act as effective molecular transporters for a variety of bioactive molecules, including chemotherapy drugs. researchgate.net

For instance, multi-walled carbon nanotubes functionalized with guanidinylated polyethyleneimine have been developed as a nanocarrier system for the anticancer drug doxorubicin. researchgate.net The guanidinium groups on the surface of the carrier enhance its interaction with tumor cells, leading to more efficient drug delivery.

The key advantages of using guanidine-functionalized systems in drug delivery include:

Enhanced Cellular Uptake: The cationic nature of the guanidinium group promotes electrostatic interactions with anionic components of the cell surface, such as proteoglycans, facilitating endocytosis or direct membrane translocation.

Versatility: The guanidine group can be readily introduced into various molecular scaffolds, allowing for the design of a wide range of delivery vehicles tailored for specific drugs or targets.

This compound represents a small molecule scaffold that could be incorporated into larger drug delivery constructs. The methoxyphenyl group offers a site for further chemical modification, enabling the attachment of drugs or targeting ligands, while the guanidine core provides the cell-penetrating function.

Future Research Perspectives and Unexplored Avenues

The versatility of the this compound scaffold and related guanidine derivatives opens up numerous avenues for future research in both chemical and biomedical sciences. Current applications provide a strong foundation for exploring new functionalities and expanding the scope of their utility.

In Organocatalysis, a significant future direction lies in the development of novel chiral catalysts derived from this compound. By introducing chiral elements into the molecule, it may be possible to create highly efficient and selective catalysts for asymmetric synthesis, addressing ongoing challenges in the stereocontrolled synthesis of complex molecules. Further research could also explore the application of these catalysts in a broader range of reactions, such as enantioselective protonation, glycosylation, and other C-C and C-X bond-forming reactions.

In Supramolecular and Materials Chemistry, the complexation of this compound with a wider variety of metal ions, including lanthanides and actinyl ions, remains a largely unexplored area. Such complexes could exhibit unique photoluminescent, magnetic, or catalytic properties, leading to the development of novel sensors, imaging agents, or advanced materials. The design of metal-organic frameworks (MOFs) or coordination polymers using this ligand could yield porous materials with applications in gas storage, separation, or heterogeneous catalysis. researchgate.net

In Biomedical Sciences, the potential of this compound and its derivatives is vast. A critical unexplored avenue is the systematic evaluation of their biological activities. Given that many guanidine-containing natural products and synthetic compounds exhibit significant pharmacological properties, screening this compound and its analogues for antitumor, antimicrobial, antiviral, or anti-inflammatory activity could lead to the discovery of new therapeutic lead structures. nih.govnih.gov